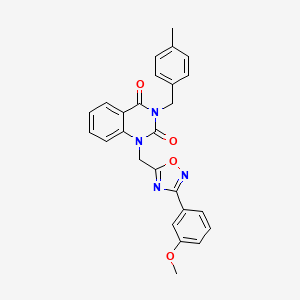

1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Description

1-((3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-(3-methoxyphenyl)-1,2,4-oxadiazole methyl group at the N1 position and a 4-methylbenzyl group at the N3 position. The incorporation of the 1,2,4-oxadiazole moiety and aromatic substituents (methoxyphenyl, methylbenzyl) likely enhances its binding affinity and metabolic stability compared to simpler analogs .

Properties

Molecular Formula |

C26H22N4O4 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O4/c1-17-10-12-18(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-34-23)19-6-5-7-20(14-19)33-2/h3-14H,15-16H2,1-2H3 |

InChI Key |

SLBYCQYGUPMUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |

Origin of Product |

United States |

Biological Activity

The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic structure that combines elements of quinazoline and oxadiazole. These types of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound and related derivatives based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H20N4O3

- SMILES Notation : Cc1ccccc1C(=O)N2C(=O)C(=N1C=N2)N=C1C(=O)N=C(N)C=C(C)C=C(C)C=C(C)C=C(C)

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential as an antimicrobial agent and its ability to inhibit various enzymes.

Antimicrobial Activity

A study published in 2022 highlighted the antimicrobial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity compared to standard antibiotics. The mechanism is thought to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. The compound was found to exhibit cytotoxic effects on various cancer cell lines. The mechanism likely involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Screening :

Data Tables

| Biological Activity | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | S. aureus | Agar diffusion | Moderate activity |

| Antimicrobial | E. coli | Agar diffusion | Moderate activity |

| Anticancer | MCF-7 (breast cancer) | MTT assay | Significant cytotoxicity |

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of DNA Gyrase and Topoisomerase IV : Essential for bacterial DNA replication.

- Induction of Apoptosis in Cancer Cells : Through modulation of signaling pathways such as p53 and Bcl-2 family proteins.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including the compound . Research indicates that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibiotic development.

Study Findings

In a study published in Pharmaceuticals, a series of novel quinazoline derivatives were synthesized and evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacterial strains. The results demonstrated that many of these derivatives exhibited moderate to significant antibacterial activity compared to standard antibiotics. Notably, specific compounds showed broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The structural modifications of the quinazoline backbone significantly influence its biological activity. The incorporation of oxadiazole rings into the structure has been associated with enhanced antibacterial potency. For instance, modifications at the 1- and 3-positions of the quinazoline scaffold led to compounds with improved efficacy against bacterial strains .

Table: Structure-Activity Relationship of Quinazoline Derivatives

| Compound ID | Structure Modification | Antibacterial Activity | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Oxadiazole at 1-position | Broad-spectrum | 80 |

| Compound 15 | Oxadiazole at 3-position | Moderate activity | 75 |

| Compound 14a | Oxadiazole and thiadiazole | Effective against S. aureus | 70 |

| Compound 14b | Oxadiazole and thiadiazole | Effective against C. albicans | 75 |

Potential Therapeutic Applications

The dual functionality of the compound as both an antibacterial agent and a potential therapeutic for other diseases is noteworthy. The oxadiazole moiety is known for its diverse biological activities, including anti-HIV properties and use in metal-ion fluorescent recognition . This suggests that derivatives like 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione could be explored further for applications beyond antibacterial activity.

Case Study 1: Antibacterial Efficacy

A recent investigation involved synthesizing various quinazoline derivatives and assessing their antibacterial efficacy using the Agar well diffusion method. The study found that specific derivatives displayed inhibition zones comparable to established antibiotics like ampicillin. This underscores the potential of these compounds in addressing antibiotic resistance .

Case Study 2: Fluorescent Recognition

Another study explored the use of oxadiazole derivatives in metal-ion recognition applications. The findings indicated that certain derivatives could selectively bind to metal ions, showcasing their utility in analytical chemistry and environmental monitoring .

Comparison with Similar Compounds

Structural Analogues with Quinazoline-Dione Cores

1-((3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione ()

- Core Structure : Quinazoline-2,4-dione.

- Substituents :

- N1: 3-(2-chlorophenyl)-1,2,4-oxadiazole methyl.

- N3: Furan-2-ylmethyl.

- Molecular Formula : C22H15ClN4O4.

- Molecular Weight : 434.8 g/mol.

- Key Differences :

General Trends in Quinazoline-Dione Derivatives

- Substituent Effects :

- Electron-donating groups (e.g., methoxy) on aromatic rings may enhance binding to polar enzyme pockets, while halogens (e.g., chlorine) increase lipophilicity and metabolic resistance.

- Bulky substituents (e.g., methylbenzyl) may improve steric hindrance against enzymatic degradation.

Heterocyclic Analogs with 1,2,4-Triazole Cores ()

3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-Bi-4H-Oxadiazol-3(1'H,2H)-Ones ()

- Core Structure : 1,2,4-Triazole derivatives.

- Substituents : Varied aryl and alkyl groups.

- Reported Activities: Antinociceptive, anticancer, and antiviral properties.

- Key Differences :

3-(3-Methoxybenzyl)-4-(2-Methoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione ()

- Core Structure : 1,2,4-Triazole-5-thione.

- Substituents : 3-methoxybenzyl and 2-methoxyphenyl.

- Molecular Formula : C17H16N3O2S.

- Molecular Weight : 326.4 g/mol.

- Key Differences :

- The thione group introduces sulfur, which may improve solubility but reduce bioavailability compared to oxygen-containing oxadiazoles.

- Dual methoxy groups mimic the target compound’s 3-methoxyphenyl but lack the quinazoline-dione scaffold .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

The synthesis involves cyclocondensation of appropriate precursors (e.g., N’-benzoyl derivatives) in phosphorous oxychloride, followed by alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles . Key steps include:

- Temperature control : Maintain boiling conditions (~110°C) during cyclocondensation to ensure complete ring formation.

- Catalyst use : Phosphorous oxychloride acts as both solvent and catalyst for cyclization.

- Purification : Post-hydrolysis of intermediates (e.g., chlorine atom removal) improves purity. Yields can exceed 70% with strict stoichiometric ratios and inert atmosphere .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- NMR :

Q. What preliminary biological screening data exist for this compound?

Initial antimicrobial studies show inhibition zones of 12–18 mm against Gram-positive bacteria (e.g., S. aureus), attributed to the oxadiazole moiety’s electron-deficient nature disrupting microbial membranes . Anticancer potential is inferred from structural analogs (e.g., quinazoline derivatives with IC₅₀ values <10 µM against breast cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Oxadiazole substitution : 3-Methoxyphenyl groups enhance solubility and π-π stacking with target proteins, improving antimicrobial activity .

- Quinazoline core modifications : Adding electron-withdrawing groups (e.g., halogens) to the 4-methylbenzyl substituent increases cytotoxicity in cancer models .

- Methylene linker : Replacing the –CH₂– group with –CH₂O– reduces steric hindrance, enhancing binding affinity in docking studies .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR splitting patterns or unexpected IR peaks may arise from:

- Dynamic disorder in crystals : Use X-ray crystallography to confirm spatial arrangements (e.g., oxadiazole ring disorder observed in analogs ).

- Tautomeric equilibria : Employ variable-temperature NMR to identify tautomers (e.g., keto-enol shifts in quinazoline-diones) .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .

Q. What experimental strategies address discrepancies between in vitro and in vivo activity data?

- Metabolic stability assays : Test liver microsome stability to identify rapid degradation (e.g., esterase cleavage of methoxy groups) .

- Prodrug design : Mask polar groups (e.g., hydroxylation of methyl substituents) to improve bioavailability .

- PK/PD modeling : Correlate plasma concentration-time profiles with efficacy in rodent models to refine dosing .

Q. How to design a robust assay panel for evaluating dual anticancer/antimicrobial mechanisms?

- Antimicrobial : Use broth microdilution (MIC determination) and time-kill assays against ESKAPE pathogens .

- Anticancer : Employ MTT assays on diverse cell lines (e.g., MCF-7, HeLa) and apoptosis markers (e.g., caspase-3 activation) .

- Mechanistic studies : Combine Western blotting (e.g., Topoisomerase II inhibition) and ROS detection assays to identify dual-action pathways .

Methodological Notes

- Data reproducibility : Replicate key steps (e.g., cyclocondensation) under controlled humidity (<30%) to minimize hydrolysis side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.